![molecular formula C13H14N2O4 B5542365 3-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]-1,3-恶唑烷-2-酮](/img/structure/B5542365.png)

3-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

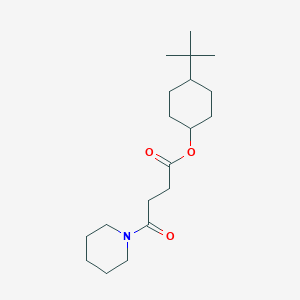

The compound “3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one” is a derivative of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR and HRMS) .Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.21 . The melting point is 163-166 °C (lit.) . The InChI key is BHULHAHXIGPYKV-UHFFFAOYSA-N .科学研究应用

化学和合成

该化合物研究应用的一个基础方面涉及其化学和合成。研究详细介绍了生成恶唑烷-2-亚甲基的方法,在合成螺环稠合的乙内酰脲和 2-恶唑啉方面具有潜在用途,突出了该化合物在合成过程中的多功能性。合成涉及 Δ3-1,3,4-恶二唑啉的热解,展示了其生成各种化学结构的潜力 (Couture & Warkentin, 1997).

抗菌和抗氧化特性

研究探索了苯并恶嗪基衍生物的抗菌和抗氧化特性,包括苯并恶嗪基吡唑啉芳基亚甲基的合成。这些化合物已经过体外抗菌和抗氧化活性测试,展示了它们作为有效抗菌剂和抗氧化剂的潜力 (Sonia et al., 2013).

生物活性和生态作用

另一个感兴趣的领域是苯并恶嗪酮的生物活性和生态作用,包括所述化合物的衍生物。这些研究发现多种化合物表现出植物毒性、抗真菌、抗菌和拒食作用,表明在天然除草剂模型和药物开发中具有潜在应用 (Macias et al., 2009).

合成生物应用衍生物

已经对合成苯并恶嗪酮衍生物用于生物应用进行了进一步研究。这包括开发 2,3-二氢苯并 [1,4] 二氧杂环和 3,4-二氢-2H-苯并 [1,4] 恶嗪衍生物的新型合成方法,这对于探索这些化合物的治疗潜力至关重要 (Gabriele et al., 2006).

抗菌剂的开发

已经做出重大努力来开发苯并恶嗪基-恶唑烷酮作为新型抗菌剂。这些努力包括合成和评估新化合物的抗菌活性,以对抗耐药和易感革兰氏阳性菌。该研究突出了苯并恶嗪基-恶唑烷酮作为临床用药有前途的抗菌剂的潜力 (Guo et al., 2013).

作用机制

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal . Some compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .

安全和危害

属性

IUPAC Name |

3-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-12(9-14-5-7-19-13(14)17)15-6-8-18-11-4-2-1-3-10(11)15/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEWCRVRUPDHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CCOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)